5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are a significant group of natural and synthetic alkaloids. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler condensation, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Anodic oxidation can be used to convert this compound to its corresponding dihydroisoquinolinium salts.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups on the tetrahydroisoquinoline core.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and their oxidized or reduced derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to receptors or enzymes, thereby modulating their activity . For example, it may inhibit certain enzymes involved in pathogen replication or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-Phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
87664-82-2 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-13-7-6-10-9(8-13)4-5-11(14-2)12(10)15-3/h4-5H,6-8H2,1-3H3 |
InChI Key |
HHVOIBSWCXRZJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2OC)OC |
Origin of Product |
United States |
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